molecular formula C18H21NO4S B3944125 (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline CAS No. 65492-83-3

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline

Cat. No.: B3944125
CAS No.: 65492-83-3
M. Wt: 347.4 g/mol
InChI Key: UTNZJYLQOHPHTQ-UHFFFAOYSA-N
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Description

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and potential therapeutic applications . This particular compound is notable for its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy and phenylsulfonyl groups.

Preparation Methods

The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the isoquinoline core. For instance, the use of α,β-unsaturated aldehydes in the presence of catalytic systems has been reported . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry .

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

2-(benzenesulfonyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-16-12-18(23-3)17(22-2)11-14(16)9-10-19(13)24(20,21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNZJYLQOHPHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984089
Record name 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65492-83-3
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-2-(phenylsulfonyl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065492833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzenesulfonyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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